molecular formula C15H16N2S B8357872 N,N-Bis(2-methylphenyl)thiourea CAS No. 29729-75-7

N,N-Bis(2-methylphenyl)thiourea

Cat. No. B8357872
Key on ui cas rn: 29729-75-7
M. Wt: 256.4 g/mol
InChI Key: UTAZGBPORKOEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04367345

Procedure details

In accordance with the process of Example 1 except using 107.2 g of o-toluidine, 250 ml of o-chlorotoluene, 51.6 g of conc. sulfuric acid and 87.5 g of ammonium thiocyanate and reacting them at 90° to 100° C. for 10 hours to obtain o-tolylthiourea having a purity of 95.8% (4.0% of N,N-di-o-tolylthiourea) in an yield of 70.6% as a pure product. The separation of ditolylthiourea was not satisfactory and the yield was low.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[S-:14][C:15]#[N:16].[NH4+]>ClC1C=CC=CC=1C>[C:3]1([CH3:8])[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:15]([NH2:16])=[S:14].[C:3]1([CH3:8])[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8])[C:15]([NH2:16])=[S:14] |f:2.3|

Inputs

Step One
Name
Quantity
107.2 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Two
Name
Quantity
51.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
87.5 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90° to 100° C.
CUSTOM
Type
CUSTOM
Details
for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(=S)N)C
Name
Type
product
Smiles
C1(=C(C=CC=C1)N(C(=S)N)C1=C(C=CC=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04367345

Procedure details

In accordance with the process of Example 1 except using 107.2 g of o-toluidine, 250 ml of o-chlorotoluene, 51.6 g of conc. sulfuric acid and 87.5 g of ammonium thiocyanate and reacting them at 90° to 100° C. for 10 hours to obtain o-tolylthiourea having a purity of 95.8% (4.0% of N,N-di-o-tolylthiourea) in an yield of 70.6% as a pure product. The separation of ditolylthiourea was not satisfactory and the yield was low.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[S-:14][C:15]#[N:16].[NH4+]>ClC1C=CC=CC=1C>[C:3]1([CH3:8])[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:15]([NH2:16])=[S:14].[C:3]1([CH3:8])[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8])[C:15]([NH2:16])=[S:14] |f:2.3|

Inputs

Step One
Name
Quantity
107.2 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Two
Name
Quantity
51.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
87.5 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90° to 100° C.
CUSTOM
Type
CUSTOM
Details
for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(=S)N)C
Name
Type
product
Smiles
C1(=C(C=CC=C1)N(C(=S)N)C1=C(C=CC=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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